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Introduction
8-methoxypsoralen (8-MOP) is a naturally occurring furocoumarin that has emerged as a

powerful tool for investigating the intricate interactions between proteins and DNA. This

compound, when activated by long-wave ultraviolet (UVA) light, forms covalent adducts with

pyrimidine bases in DNA, effectively cross-linking the DNA strands. This unique property allows

researchers to "freeze" protein-DNA complexes in place, enabling the identification of binding

sites and the characterization of binding dynamics. These application notes provide a

comprehensive overview of the use of 8-MOP in studying protein-DNA interactions, including

detailed protocols for key experimental techniques.

Mechanism of Action
The utility of 8-MOP in studying protein-DNA interactions stems from its two-step mechanism of

action. Initially, 8-MOP intercalates into the DNA double helix, a process that occurs in the dark.

[1] Upon exposure to UVA light (320-400 nm), the intercalated 8-MOP becomes photoactivated,

leading to the formation of covalent monoadducts with thymine bases.[2][3] Subsequent

absorption of a second photon can lead to the formation of an interstrand cross-link (ICL) with a

thymine on the opposite DNA strand.[2] This covalent cross-linking effectively and irreversibly

traps protein-DNA interactions, making it an invaluable tool for various molecular biology

applications.
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Applications in Protein-DNA Interaction Studies
8-MOP has been successfully employed in a range of techniques to study protein-DNA

interactions, including:

Psoralen Footprinting: This technique is used to identify the specific DNA sequences where a

protein binds. The principle is that a protein bound to DNA will protect its binding site from 8-

MOP cross-linking. By analyzing the pattern of cross-linking in the presence and absence of

the protein, the precise binding site can be mapped.

Photo-Cross-linking of Protein-DNA Complexes: This method allows for the covalent linkage

of a DNA-binding protein to its target DNA sequence. This is particularly useful for identifying

unknown DNA-binding proteins and for studying the composition of multi-protein-DNA

complexes. The cross-linked complexes can be isolated and the protein components

identified by techniques such as mass spectrometry.[4]

Data Presentation
The following tables summarize key quantitative data for the application of 8-MOP in protein-

DNA interaction studies.

Parameter Value Reference(s)

Binding Characteristics

Dissociation Constant (Kd) for

AT-DNA
1.1 x 10⁻³ M [5]

Dissociation Constant (Kd) for

calf thymus DNA
1.3 x 10⁻³ M [5]

Binding Stoichiometry
1 molecule of 8-MOP per ~8

base pairs of DNA
[1]
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Parameter Condition Reference(s)

Photo-Cross-linking Conditions

8-MOP Concentration
10 ng/mL - 1 µg/mL (in cell

culture)
[6]

UVA Irradiation Dose 1 - 30 kJ/m² [6][7]

Wavelength for Cross-linking 320-400 nm (broadband UVA) [8]

Wavelength for maximal DNA-

protein cross-linking
~300 nm [9]

Wavelength for maximal DNA-

DNA cross-linking
~320 nm [9]

Experimental Protocols
Protocol 1: Psoralen Footprinting to Determine Protein
Binding Sites
This protocol outlines the general steps for performing a psoralen footprinting experiment to

identify the binding site of a protein on a specific DNA fragment.

Materials:

DNA fragment of interest, end-labeled with a radioactive or fluorescent tag

Purified DNA-binding protein

8-MOP solution (stock solution in DMSO)

Binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol)

UVA light source (365 nm)

Stop solution (e.g., containing SDS and EDTA)

Enzymes for DNA cleavage (e.g., piperidine for chemical cleavage)
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Denaturing polyacrylamide gel

Autoradiography film or fluorescence imager

Procedure:

Binding Reaction:

Incubate the end-labeled DNA fragment with varying concentrations of the purified protein

in binding buffer for 20-30 minutes at room temperature to allow for complex formation.

Include a control reaction with no protein.

8-MOP Intercalation:

Add 8-MOP to each reaction to a final concentration of 10-100 µg/mL.

Incubate in the dark for 10-15 minutes at room temperature.

UVA Irradiation:

Place the reaction tubes on ice and irradiate with a UVA light source (e.g., 365 nm) for 5-

15 minutes. The optimal irradiation time should be determined empirically.

Reaction Termination and DNA Purification:

Stop the reaction by adding a stop solution.

Purify the DNA from the reaction mixture using phenol-chloroform extraction and ethanol

precipitation.

Cleavage at Cross-linked Sites:

Cleave the DNA at the psoralen-adducted sites. For example, treatment with piperidine

can be used to induce strand scission at these locations.

Gel Electrophoresis and Analysis:

Separate the DNA fragments on a denaturing polyacrylamide sequencing gel.
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Visualize the fragments by autoradiography or fluorescence imaging. The region where

the protein was bound will show a "footprint," a region of protection from 8-MOP cross-

linking and subsequent cleavage, which will appear as a gap in the ladder of DNA

fragments compared to the no-protein control lane.

Protocol 2: Photo-Cross-linking of Protein-DNA
Complexes
This protocol describes a method for covalently cross-linking a protein to its DNA binding site

using 8-MOP and UVA light.

Materials:

DNA probe containing the protein binding site (can be radiolabeled)

Cell extract or purified protein

8-MOP solution

Binding buffer

UVA light source

DNase I

SDS-PAGE loading buffer

SDS-polyacrylamide gel

Western blotting reagents or autoradiography film

Procedure:

Binding Reaction:

Incubate the DNA probe with the cell extract or purified protein in binding buffer for 20-30

minutes at room temperature.
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8-MOP Intercalation and Cross-linking:

Add 8-MOP to the reaction and incubate in the dark as described in Protocol 1.

Irradiate with UVA light to induce cross-linking.

Nuclease Digestion:

Digest the unbound DNA by adding DNase I to the reaction and incubating at 37°C for 10-

15 minutes. This step leaves the protein cross-linked to a small, labeled fragment of its

binding site.

Analysis of Cross-linked Complexes:

Stop the digestion by adding SDS-PAGE loading buffer and boiling the samples.

Separate the proteins by SDS-PAGE.

If the DNA probe was radiolabeled, the cross-linked protein can be visualized by

autoradiography.

Alternatively, the cross-linked protein can be identified by Western blotting using an

antibody specific to the protein of interest. The cross-linked protein will exhibit a higher

molecular weight due to the attached DNA fragment.

Visualizations

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1676411?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mechanism of 8-MOP DNA Cross-linking

Step 1: Intercalation (Dark)

Step 2: Photoactivation (UVA)

8-MOP

DNA

Non-covalent binding

8-MOP Intercalated in DNA

UVA Photon 1

Monoadduct Formation
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Interstrand Cross-link

Click to download full resolution via product page

Caption: Mechanism of 8-MOP induced DNA interstrand cross-linking.
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Psoralen Footprinting Workflow
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Caption: Experimental workflow for psoralen footprinting.
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Protein-DNA Photo-Cross-linking Workflow

DNA Probe + Protein

Add 8-MOP (dark)
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Caption: Workflow for 8-MOP mediated protein-DNA photo-cross-linking.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/product/b1676411?utm_src=pdf-body-img
https://www.benchchem.com/product/b1676411?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1676411?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. Studies on mechanism of 8-methoxypsoralen-DNA interaction in the dark - PubMed
[pubmed.ncbi.nlm.nih.gov]

2. researchgate.net [researchgate.net]

3. researchgate.net [researchgate.net]

4. DNA-Protein Cross-links: Formation, Structural Identities, and Biological Outcomes - PMC
[pmc.ncbi.nlm.nih.gov]

5. mdpi.com [mdpi.com]

6. Psoralen-Induced DNA Interstrand Cross-Links Block Transcription and Induce p53 in an
Ataxia-Telangiectasia and Rad3-Related-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]

7. researchgate.net [researchgate.net]

8. Cutaneous photosensitization by 8-methoxypsoralen: order-dependent synergism
between radiation less than 380 nm and broadband UVA - PubMed
[pubmed.ncbi.nlm.nih.gov]

9. Cross-linking of DNA-binding proteins to DNA with psoralen and psoralen furan-side
monoadducts. Comparison of action spectra with DNA-DNA cross-linking - PubMed
[pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [8-MOP: A Versatile Tool for Elucidating Protein-DNA
Interactions]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1676411#8-mop-as-a-tool-for-studying-protein-dna-
interactions]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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